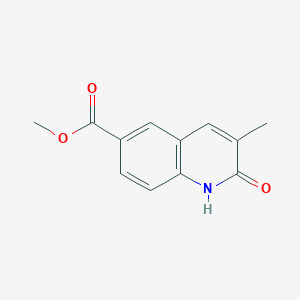

Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate

Description

Properties

Molecular Formula |

C12H11NO3 |

|---|---|

Molecular Weight |

217.22 g/mol |

IUPAC Name |

methyl 3-methyl-2-oxo-1H-quinoline-6-carboxylate |

InChI |

InChI=1S/C12H11NO3/c1-7-5-9-6-8(12(15)16-2)3-4-10(9)13-11(7)14/h3-6H,1-2H3,(H,13,14) |

InChI Key |

CXGAFCOHHHRAFB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=CC(=C2)C(=O)OC)NC1=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate typically involves the acylation of commercially available anthranilate derivatives. One common method includes the reaction of 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by heterocyclization under base-catalyzed ester condensation . Another approach involves the use of monoethyl malonate and N,N’-dicyclohexylcarbodiimide to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound often employ scalable and efficient synthetic routes. These methods may include microwave-assisted synthesis or conventional heating techniques to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Electrophilic substitution reactions can introduce various functional groups at different positions on the quinoline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.

Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate involves its interaction with various molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . Additionally, its redox-active complexes can generate reactive oxygen species, influencing the activity of enzymes such as tyrosinase and topoisomerase .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

2.1.1. Ethyl 3-(Dimethylcarbamoyl)-2-oxo-1,2-dihydroquinoline-6-carboxylate

- Core structure: 1,2-Dihydroquinoline.

- Substituents : Dimethylcarbamoyl group at position 3, ethyl ester at position 6.

- Molecular weight : 235.28 g/mol.

- The ethyl ester may improve lipid solubility over the methyl ester .

2.1.2. 6-Methyl-2-oxo-1,2-dihydroquinolin-3-carbaldehyde

- Core structure: 1,2-Dihydroquinoline.

- Substituents : Methyl at position 6, aldehyde at position 3.

- Molecular weight : 201.21 g/mol.

- Key differences: The aldehyde group introduces electrophilic reactivity, differing from the methyl and ester groups in the target compound.

Quinoxaline Derivatives

2.2.1. Methyl 3-Chloro-1-methyl-2-oxo-1,2-dihydroquinoxaline-6-carboxylate

- Core structure: 1,2-Dihydroquinoxaline.

- Substituents : Chloro and methyl groups at position 3, methyl ester at position 6.

- Molecular weight : 252.65 g/mol.

- Key differences: The quinoxaline core (two nitrogen atoms) vs.

2.2.2. 3-Methyl-2-oxo-1,2-dihydroquinoxaline-6-sulfonohydrazide Derivatives

- Core structure: 1,2-Dihydroquinoxaline.

- Substituents: Sulfonohydrazide at position 6, methyl at position 3.

- Antibacterial activity : MIC values of 0.0313–0.250 mg/mL against 24 bacterial strains.

- Key differences: Sulfonohydrazide groups improve water solubility and bioactivity compared to ester groups .

Fused-Ring Systems

2.3.1. Methyl 4-Methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate

- Core structure: Tricyclic pyrrolo[3,2,1-ij]quinoline.

- Substituents : Methyl at position 4, methyl ester at position 6.

- Crystallography : Exhibits C–H···π and C–H···O interactions in its crystal structure, influencing packing and stability .

- Key differences : The fused pyrrole ring increases rigidity and may enhance binding to biological targets.

Data Tables

Table 1. Structural and Physicochemical Comparison

Table 2. Crystallographic and Solubility Data

Research Findings

Antibacterial Activity: Quinoxaline derivatives (e.g., sulfonohydrazides) exhibit broad-spectrum antibacterial activity, attributed to sulfonamide and hydrazide functional groups . In contrast, quinoline-based esters may prioritize solubility and membrane permeability due to ester groups .

Crystallography: Fused-ring systems (e.g., pyrroloquinolines) form stable dimers via C–H···π interactions, which could guide the design of solid-state materials .

Substituent Effects: Chlorine (in quinoxalines) enhances electronegativity and bioactivity . Carbamoyl groups (in quinolines) improve hydrogen-bonding capacity, affecting drug-receptor interactions .

Biological Activity

Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate, a compound belonging to the quinoline family, has garnered attention for its diverse biological activities. This article presents an overview of its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C12H11NO

- CAS Number : 1895365-72-6

- Structure : The compound features a quinoline backbone with a carboxylate group, which is crucial for its biological activity.

This compound exhibits various mechanisms of action that contribute to its biological effects:

- Antimicrobial Activity : The compound has shown potential against various pathogens, including bacteria and fungi. Its mechanism often involves disrupting microbial cell membranes or inhibiting key metabolic pathways.

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cells and inhibit proliferation. It may act through DNA intercalation or inhibition of specific kinases involved in cell cycle regulation.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes such as DNA gyrase, which is essential for bacterial DNA replication. This inhibition can lead to bactericidal effects.

Table 1: Summary of Biological Activities

Case Study: Anticancer Activity

In a study focusing on breast cancer cells (MCF-7), this compound demonstrated significant anticancer activity compared to standard treatments like Doxorubicin. The MTT assay results indicated that the compound effectively reduced cell viability, suggesting its potential as a chemotherapeutic agent .

Case Study: Antiviral Activity

The antiviral properties of this compound have been evaluated using an in vitro model for Hepatitis B virus (HBV). The results showed that it effectively inhibited HBV replication at concentrations as low as 10 µM, with minimal cytotoxicity observed in the host cells .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 3-methyl-2-oxo-1,2-dihydroquinoline-6-carboxylate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves multi-step reactions, starting with functionalization of a quinoline core. For example:

Core Formation : Cyclization of substituted anilines with β-keto esters (e.g., ethyl pyruvate) under acidic conditions to form the dihydroquinoline scaffold .

Esterification : Methyl ester introduction via nucleophilic acyl substitution using methanol and catalytic sulfuric acid .

Optimization : Key parameters include solvent polarity (e.g., ethanol vs. dichlorobenzene), temperature control (reflux at 378 K for cyclization), and catalyst selection (e.g., AlCl₃ for Friedel-Crafts reactions) .

Yield Improvement : Use gradient recrystallization (e.g., ethanol/water mixtures) to enhance purity (>95%) .

Q. How can spectroscopic techniques (e.g., NMR, IR) and X-ray crystallography resolve structural ambiguities in substituted dihydroquinoline derivatives?

- Methodological Answer :

- NMR Analysis :

- ¹H NMR : Identify substituent positions via coupling patterns (e.g., aromatic protons at δ 6.95–7.13 ppm for quinoline rings) and methyl/ester group signals (δ 3.50–3.65 ppm) .

- ¹³C NMR : Carbonyl carbons (C=O) appear at ~170 ppm, while quinoline carbons range from 110–150 ppm .

- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve stereochemistry. Hydrogen-bonding networks (C–H⋯π interactions) and torsion angles validate molecular geometry .

Q. What in vitro assays are suitable for preliminary evaluation of the compound’s bioactivity, and how are MIC/MBC values interpreted?

- Methodological Answer :

- Antibacterial Screening : Follow CLSI guidelines using broth microdilution.

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. For analogs, MIC values range from 0.0313–0.250 mg/mL, indicating broad-spectrum activity .

- MBC Assays : Confirm bactericidal effects by subculturing MIC dilutions on agar. A 4x MIC threshold typically defines MBC .

- Data Interpretation : Low MIC/MBC ratios (<4) suggest concentration-dependent killing .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interaction with biological targets?

- Methodological Answer :

- Target Identification : Use homology modeling (e.g., Swiss-Model) to identify binding sites in enzymes like DNA gyrase or TNF-α .

- Docking Studies : Employ AutoDock Vina to simulate ligand-receptor interactions. Focus on hydrogen bonds between the carbonyl group and active-site residues (e.g., Arg90 in TNF-α) .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays .

Q. What strategies resolve contradictions in biological activity data across structurally similar quinoline derivatives?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Analysis : Systematically vary substituents (e.g., methyl vs. methoxy groups) and correlate with bioactivity. For example:

| Substituent Position | Bioactivity Trend |

|---|---|

| 3-Methyl (target) | Enhanced lipophilicity → Improved membrane penetration |

| 6-Sulfonohydrazide (analog) | Increased hydrogen bonding → Higher MIC against Gram-negative strains |

- Statistical Tools : Apply multivariate regression to isolate key variables (e.g., logP, polar surface area) influencing activity .

Q. How do crystallographic data (e.g., torsion angles, hydrogen bonding) inform the design of analogs with improved stability?

- Methodological Answer :

- Torsion Angle Analysis : Use ORTEP-3 to visualize puckering in the dihydroquinoline ring. For example, a planar conformation (torsion angle ~0°) enhances π-stacking with biological targets .

- Hydrogen-Bonding Networks : Identify intermolecular interactions (e.g., C–H⋯O) that stabilize crystal packing. Modify substituents to mimic these interactions in solution (e.g., introducing hydroxyl groups) .

- Thermal Stability : DSC/TGA data correlate with crystallinity. High-melting-point derivatives (>300 K) are preferred for formulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.